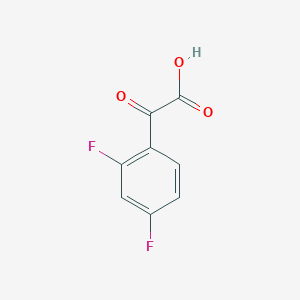

2-(2,4-difluorophenyl)-2-oxoacetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2,4-difluorophenyl)-2-oxoacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F2O3/c9-4-1-2-5(6(10)3-4)7(11)8(12)13/h1-3H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYWZGAKUVLWWEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C(=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601289089 | |

| Record name | 2,4-Difluoro-α-oxobenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601289089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79477-89-7 | |

| Record name | 2,4-Difluoro-α-oxobenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79477-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Difluoro-α-oxobenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601289089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,4-difluorophenyl)-2-oxoacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of 2 2,4 Difluorophenyl 2 Oxoacetic Acid

Established Synthetic Pathways for Arylglyoxylic Acids

The synthesis of arylglyoxylic acids can be broadly approached through several established pathways, primarily involving the construction of the glyoxylic acid moiety on a pre-existing aromatic ring. These methods often start from readily available precursors and involve multi-step sequences or derivatization of existing functional groups.

Multi-Step Approaches from Halogenated Precursors

Halogenated aromatic compounds serve as common starting materials for the synthesis of arylglyoxylic acids. One prevalent strategy involves a Grignard reaction. For instance, an aryl halide can be converted to its corresponding Grignard reagent, which is then reacted with an appropriate electrophile like diethyl oxalate (B1200264) to furnish the ethyl arylglyoxylate. Subsequent hydrolysis of the ester yields the desired arylglyoxylic acid. This approach is demonstrated in the synthesis of related trifluorophenylacetic acids, where a Grignard reagent is a key intermediate. google.com

Another multi-step approach beginning with a halogenated precursor is the carbonylation of an aryl halide. For example, 2,3-difluorotoluene (B1304731) can be photohalogenated to give 2,3-difluorobenzyl halide, which then undergoes carbonylation to produce 2,3-difluorophenylacetic acid. google.com While this yields a phenylacetic acid, modifications of this carbonylation strategy could potentially lead to the glyoxylic acid derivative.

A further example involves the reaction of a halogenated arene with a malonic ester. The synthesis of 2,4,5-trifluorophenylacetic acid has been achieved through the condensation of 2,4,5-trifluoronitrobenzene with diethyl malonate, followed by a series of transformations including hydrolysis, decarboxylation, reduction of the nitro group, and a Sandmeyer-type reaction. mdpi.com This highlights the utility of halogenated and otherwise activated aromatic precursors in building up the acetic acid side chain.

Derivatization from Ketones or Related Structures

A widely employed method for the synthesis of arylglyoxylic acids is the oxidation of the corresponding aryl methyl ketones (acetophenones). This transformation can be achieved using various oxidizing agents. Selenium dioxide (SeO₂) is a classic reagent for this purpose, effectively converting the α-methyl group of the ketone to a carbonyl group, which upon further oxidation and workup yields the glyoxylic acid. organic-chemistry.org This is often referred to as the Riley oxidation. organic-chemistry.org

The general applicability of this method is well-documented for a variety of substituted aryl methyl ketones. organic-chemistry.org The reaction typically involves heating the acetophenone (B1666503) derivative with a stoichiometric amount of selenium dioxide in a suitable solvent such as dioxane or acetic acid.

Another approach starting from ketones involves a Friedel-Crafts acylation reaction. organic-chemistry.orgnih.gov In this case, an aromatic compound is acylated with an oxalyl chloride derivative in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). This directly introduces the glyoxylic acyl group onto the aromatic ring. The choice of solvent and reaction conditions is crucial to control the selectivity and prevent side reactions. organic-chemistry.orgnih.gov

Targeted Synthesis of 2-(2,4-Difluorophenyl)-2-Oxoacetic Acid

The direct synthesis of this compound has been reported in the literature, although detailed experimental procedures and optimization studies are not extensively documented.

Optimized Reaction Conditions for Yield Enhancement

In a documented synthesis, this compound was obtained as a light yellow solid with a yield of 49%. rsc.org While the specific reaction conditions for this particular synthesis are not detailed in the available literature, general principles for optimizing the synthesis of arylglyoxylic acids can be applied.

For syntheses involving the oxidation of the corresponding acetophenone (2',4'-difluoroacetophenone), optimization would focus on the choice of oxidizing agent, reaction temperature, and reaction time. For selenium dioxide oxidations, the stoichiometry of the reagent and the presence of co-solvents or additives can influence the yield and minimize the formation of byproducts.

In the case of a Friedel-Crafts acylation of 1,3-difluorobenzene (B1663923) with an oxalyl chloride derivative, optimization would involve screening different Lewis acid catalysts (e.g., AlCl₃, FeCl₃, SnCl₄), their stoichiometry, the reaction solvent, and the temperature to maximize the yield of the desired product and control regioselectivity. The use of modern catalytic systems, including encapsulated catalysts, has been shown to improve yields and selectivity in Friedel-Crafts acylations. nih.gov

A study on the Friedel-Crafts acylation of para-fluorophenol highlighted the importance of catalyst loading and reaction time in maximizing product yield. nih.gov Similar principles would apply to the synthesis of this compound.

Table 1: Factors for Optimization in Arylglyoxylic Acid Synthesis

| Parameter | Influence on Reaction | Potential Optimization Strategies |

| Oxidizing Agent | Affects reaction rate and selectivity in ketone oxidation. | Screening different oxidants (e.g., SeO₂, KMnO₄, O₂ with catalyst). |

| Lewis Acid Catalyst | Crucial for activating the acylating agent in Friedel-Crafts reactions. | Testing various Lewis acids and their concentrations. |

| Solvent | Can influence solubility of reactants and intermediates, and reaction rate. | Employing different aprotic or protic solvents. |

| Temperature | Affects reaction kinetics and can influence side product formation. | Running the reaction at various temperatures to find the optimal balance. |

| Reaction Time | Determines the extent of conversion. | Monitoring the reaction progress to identify the optimal endpoint. |

Stereochemical Considerations in Synthetic Routes

The compound this compound is achiral. However, its reduction can lead to the formation of a chiral center in the corresponding mandelic acid derivative, 2-hydroxy-2-(2,4-difluorophenyl)acetic acid. Furthermore, if the synthetic route involves a chiral intermediate, stereochemical control becomes a critical aspect.

For the synthesis of chiral arylglyoxylic acid derivatives, several strategies can be employed. One approach is the use of a chiral auxiliary. This involves attaching a chiral molecule to a precursor, which then directs the stereochemical outcome of a subsequent reaction. The auxiliary is later removed to yield the enantiomerically enriched product.

Another method is asymmetric catalysis, where a chiral catalyst is used to favor the formation of one enantiomer over the other. For instance, the asymmetric hydrogenation of a precursor could be employed to set a chiral center. rsc.org

Finally, chiral resolution can be used to separate a racemic mixture of a chiral derivative of this compound. This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as a chiral amine or alkaloid, followed by separation of the diastereomers by crystallization. nih.gov Chiral chromatography is another powerful technique for the separation of enantiomers.

Preparation of Derivative Structures

The α-ketoacid functionality of this compound makes it a valuable precursor for the synthesis of various derivatives, including amides and esters.

The formation of amides can be achieved by reacting the carboxylic acid with an amine in the presence of a coupling agent, or by converting the carboxylic acid to a more reactive species such as an acyl chloride followed by reaction with an amine. A specific derivative, 2-((2,4-difluorobenzyl)amino)-2-oxoacetic acid, has been documented, highlighting the potential for creating amide derivatives from the parent acid. pharmaffiliates.com

Ester derivatives can be prepared through Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. Alternatively, the acid can be converted to its acyl chloride and then reacted with an alcohol.

The synthesis of these derivatives allows for the exploration of a wider range of chemical space and the development of compounds with tailored properties.

Table 2: Common Derivatives of Carboxylic Acids

| Derivative | General Method of Preparation |

| Amides | Reaction with an amine using a coupling agent or via the acyl chloride. |

| Esters | Fischer esterification with an alcohol and acid catalyst, or via the acyl chloride. |

| Acyl Halides | Reaction with a halogenating agent such as thionyl chloride or oxalyl chloride. |

Synthesis of Ester Analogs, e.g., Methyl 2-(2,4-difluorophenyl)-2-oxoacetate

The preparation of methyl 2-(2,4-difluorophenyl)-2-oxoacetate can be theoretically achieved through a Friedel-Crafts acylation reaction. This method is a cornerstone of aromatic chemistry, enabling the introduction of an acyl group onto an aromatic ring. In this specific synthesis, 1,3-difluorobenzene would serve as the aromatic substrate, and methyl oxalyl chloride as the acylating agent, with a Lewis acid catalyst such as aluminum chloride (AlCl₃) facilitating the reaction. libretexts.orgchemguide.co.uk

The proposed reaction mechanism initiates with the activation of methyl oxalyl chloride by aluminum chloride to form a highly electrophilic acylium ion. The electron-rich 1,3-difluorobenzene then attacks the acylium ion, leading to the formation of a sigma complex. Subsequent deprotonation of this intermediate restores aromaticity and yields the desired product, methyl 2-(2,4-difluorophenyl)-2-oxoacetate.

A similar synthesis has been described for methyl 2-(4-chlorophenyl)-2-oxoacetate, where chlorobenzene (B131634) is reacted with methyl oxalyl chloride in the presence of aluminum chloride. khanacademy.org This analogous transformation supports the viability of the proposed route for the 2,4-difluoro derivative.

Table 1: Proposed Reaction Parameters for the Synthesis of Methyl 2-(2,4-difluorophenyl)-2-oxoacetate

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Key Reaction |

| 1,3-Difluorobenzene | Methyl oxalyl chloride | Aluminum chloride (AlCl₃) | Carbon disulfide (CS₂) or Dichloromethane (CH₂Cl₂) | Friedel-Crafts Acylation |

Synthesis of Amide Derivatives, e.g., 2-((2,4-Difluorophenyl)amino)-2-oxoacetic acid and 2-((2,4-Difluorobenzyl)amino)-2-oxoacetic acid

The synthesis of amide derivatives of this compound involves the formation of an amide bond between the carboxylic acid moiety of the α-keto acid and an appropriate amine.

2-((2,4-Difluorophenyl)amino)-2-oxoacetic acid

The synthesis of 2-((2,4-difluorophenyl)amino)-2-oxoacetic acid would likely proceed through the direct amidation of this compound with 2,4-difluoroaniline. This reaction typically requires a coupling agent to activate the carboxylic acid and facilitate the nucleophilic attack of the amine. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and reduce side reactions. While the specific synthesis for this compound is not detailed in publicly available literature, its existence is noted in chemical supplier databases. bldpharm.com

2-((2,4-Difluorobenzyl)amino)-2-oxoacetic acid

Similarly, the synthesis of 2-((2,4-difluorobenzyl)amino)-2-oxoacetic acid would involve the reaction of this compound with 2,4-difluorobenzylamine. The use of standard peptide coupling protocols would be the most probable synthetic route. Commercial availability of this compound is also documented, indicating its established synthesis, although specific procedures are proprietary. pharmaffiliates.comchemicalbook.com

Table 2: Proposed Reagents for the Synthesis of Amide Derivatives

| Target Compound | Starting Acid | Amine | Typical Coupling Agents |

| 2-((2,4-Difluorophenyl)amino)-2-oxoacetic acid | This compound | 2,4-Difluoroaniline | DCC, EDC/HOBt |

| 2-((2,4-Difluorobenzyl)amino)-2-oxoacetic acid | This compound | 2,4-Difluorobenzylamine | DCC, EDC/HOBt |

Formation of Other Substituted Phenylglyoxylic Acid Derivatives

This compound serves as a versatile precursor for the synthesis of more complex substituted phenylglyoxylic acid derivatives. One documented example is its use in the preparation of 2-(2,4-difluorophenyl)-N-(2-formylphenyl)-2-oxoacetamide. orgsyn.org

In this synthesis, this compound is reacted with an anthranil (B1196931) derivative. This transformation highlights the utility of the α-keto acid as a building block for constructing molecules with multiple functional groups and substitution patterns. The reaction likely proceeds through an initial amidation, followed by further transformations.

Table 3: Example of a Substituted Phenylglyoxylic Acid Derivative from this compound

| Starting Material | Reagent | Product | Reference |

| This compound | Anthranil | 2-(2,4-Difluorophenyl)-N-(2-formylphenyl)-2-oxoacetamide | orgsyn.org |

Chemical Reactivity, Transformation, and Mechanistic Studies

Fundamental Reactivity of the Alpha-Keto Acid Moiety

2-(2,4-difluorophenyl)-2-oxoacetic acid belongs to the class of organic compounds known as alpha-keto acids (or 2-oxoacids), which are characterized by a ketone functional group adjacent to a carboxylic acid group. wikipedia.org This structural arrangement confers a unique reactivity profile. The α-keto acid moiety is a versatile functional group involved in a variety of chemical transformations.

The presence of both a keto carbonyl and a carboxylic acid group allows these molecules to participate in reactions such as nucleophilic addition to the carbonyl, esterification, and reduction. mdpi.com Alpha-keto acids are notable for their role as effective acylating agents in organic synthesis. wikipedia.orgresearchgate.net They can serve as precursors for the generation of acyl radicals, which are valuable intermediates for forming new carbon-carbon and carbon-heteroatom bonds. researchgate.net The reactivity is further influenced by the electron-withdrawing nature of the 2,4-difluorophenyl group, which can impact the electrophilicity of the adjacent carbonyl carbon.

Radical Reaction Pathways Involving this compound and its Precursors

Decarboxylative Processes in Organic Transformations

Decarboxylation, the removal of a carboxyl group with the release of carbon dioxide (CO2), is a fundamental transformation for α-keto acids. chemrxiv.org This process is a key step in generating reactive intermediates for subsequent bond-forming reactions. chemrxiv.orgnih.gov The use of carboxylic acids in decarboxylative couplings is advantageous due to their widespread availability and the formation of CO2 as a benign byproduct. nih.govnih.gov

In the context of this compound, decarboxylation can be initiated under various conditions, including photochemically, to generate a 2,4-difluorobenzoyl radical. acs.org This reactive species can then participate in a range of synthetic applications. For instance, visible-light-induced decarboxylation of α-keto acids enables the formation of acyl radicals, which can then be coupled with other molecules, such as 2H-indazoles, without the need for external photosensitizers or oxidants. acs.org This strategy highlights the utility of decarboxylation in forming complex molecules under mild conditions. acs.org

Decarboxylative strategies are particularly valuable in fluorination chemistry, providing pathways to medicinally relevant fluorinated products. nih.gov The process can be facilitated by photocatalysis, where oxidation of a carboxylate leads to rapid decarboxylation and the formation of a radical intermediate. nih.gov

Generation and Reactivity of Carbamoyl Radicals

Carbamoyl radicals are valuable nucleophilic intermediates for creating C-C bonds, particularly in the synthesis of amides. nih.gov Precursors related to this compound, such as oxamic acids, can be used to generate these radicals. The process often involves a decarboxylation step. researchgate.net For example, visible-light-mediated photoredox catalysis can be used to oxidatively generate carbamoyl radicals from oxamic acids. semanticscholar.org

One strategy involves the activation of oxamic acids via anodic oxidation, which leads to an unstable carboxyl radical that rapidly loses CO2 to form an acyl radical. nih.gov A subsequent electron transfer and capture by a nucleophile can yield the desired product. nih.gov Alternatively, photochemical strategies using nucleophilic organic catalysts can generate carbamoyl radicals from precursors like carbamoyl chlorides under mild conditions using low-energy blue light. nih.gov These generated radicals can then undergo Giese-type additions to electron-poor olefins to form various amides. nih.gov

| Precursor Class | Method of Radical Generation | Resulting Radical | Key Application |

| α-Keto Acids | Photochemical Decarboxylation | Acyl Radical | Acylation of Heterocycles acs.org |

| Oxamic Acids | Anodic Oxidation / Decarboxylation | Carbamoyl Radical | Synthesis of Carbamoyl Fluorides nih.gov |

| Carbamoyl Chlorides | Nucleophilic Catalyst / Blue Light | Carbamoyl Radical | Giese Addition to Olefins nih.gov |

Photochemical Reactions and Photoinitiator Applications

Photoinitiators are molecules that, upon light absorption, generate reactive species like radicals to initiate polymerization. narsuresearch.com Compounds with a benzoyl (phenyl-CO-) structural element are common in radical photoinitiators. narsuresearch.com this compound and related α-keto acids can function as Type I photoinitiators. Type I photoinitiators undergo unimolecular bond cleavage upon excitation to form radicals. narsuresearch.comnih.gov

The photochemical process for an α-keto acid involves excitation by light, followed by decarboxylation to produce an acyl radical. acs.org This radical can then initiate polymerization or engage in other chemical reactions. The efficiency of photoinitiation can be influenced by the molecular structure and the presence of co-initiators. nih.govrsc.org For example, thioxanthone derivatives, another class of photoinitiators, often function as Type II initiators, which react with a hydrogen donor in a bimolecular process. narsuresearch.comrsc.org The direct, unimolecular radical generation from α-keto acids like this compound makes them efficient initiators for various photopolymerization applications. acs.orgnarsuresearch.com

Role of Catalysis in Synthetic Transformations

Transition Metal-Catalyzed Processes

Transition metal catalysis plays a crucial role in expanding the synthetic utility of α-keto acids and their derivatives. mdpi.com Palladium, copper, and iron catalysts are frequently employed to facilitate transformations that would be difficult otherwise. mdpi.combeilstein-journals.org

One significant application is in decarboxylative coupling reactions. For example, a synergistic approach combining an organic photoredox catalyst with a palladium catalyst enables the decarboxylative formylation of aryl halides using glyoxylic acid, a simple α-keto acid. rsc.org Copper catalysis is also prominent in decarboxylative functionalization reactions. Cu(I)-mediated decarboxylation of halodifluoroacetates can generate a Cu-CF3 species, useful for trifluoromethylation reactions. nih.gov Similarly, iron-catalyzed decarboxylative difluoromethylation of unsaturated carboxylic acids has been reported. beilstein-journals.org

These catalytic systems offer mild reaction conditions and can tolerate a variety of functional groups, making them powerful tools for organic synthesis. nih.govbeilstein-journals.org The choice of metal and ligands is critical for controlling the reaction's efficiency and selectivity. mdpi.com

| Catalyst System | Transformation | Reactants | Significance |

| Palladium / Organic Photoredox | Decarboxylative Formylation | Aryl Halides, Glyoxylic Acid | Forms aryl aldehydes under mild irradiation rsc.org |

| Copper(I) Iodide | Decarboxylative Trifluoromethylation | Halodifluoroacetate Esters | Access to trifluoromethylated compounds nih.gov |

| Iron(II) Sulfate | Decarboxylative Difluoromethylation | α,β-Unsaturated Carboxylic Acids | Forms β-difluoromethylstyrenes beilstein-journals.org |

Organic Photosensitizer Applications

There is currently no available scientific literature detailing the application of this compound as an organic photosensitizer. Research into the photophysical and photochemical properties of α-keto acids, the class of compounds to which this compound belongs, indicates that these molecules can exhibit photochemical reactivity. However, studies specifically investigating the photosensitizing capabilities of this difluorinated phenylglyoxylic acid derivative, including its efficiency in generating reactive oxygen species or its performance in photodynamic therapy or photocatalysis, have not been reported. Therefore, no data on its chemical reactivity, transformation pathways, or mechanistic studies in the context of photosensitization can be provided.

Computational Chemistry and Theoretical Mechanistic Elucidations

No dedicated computational chemistry or theoretical mechanistic studies for this compound have been published in the scientific literature. While computational methods are frequently employed to investigate the electronic structure, reactivity, and potential energy surfaces of organic molecules, such analyses for this specific compound are not publicly accessible. Consequently, there are no detailed research findings, data tables, or theoretical elucidations of its reaction mechanisms to report.

Applications in Advanced Organic Synthesis and Materials Science Research

Utility as a Versatile Synthetic Building Block

Precursor to Complex Organic Compounds

The class of α-oxo acids containing a difluorobenzyl group is instrumental in the synthesis of intricate pharmaceutical compounds. While direct synthesis pathways starting from 2-(2,4-difluorophenyl)-2-oxoacetic acid are proprietary or less documented in open literature, a closely related derivative, 2-((2,4-difluorobenzyl)amino)-2-oxoacetic acid, is recognized as an intermediate in the preparation of Dolutegravir. pharmaffiliates.com Dolutegravir is a highly significant antiretroviral drug used for the treatment of HIV infection. google.comnih.gov The synthesis of such complex therapeutic agents often involves multi-step sequences where specialized building blocks are essential to construct the final molecular framework. nih.gov The structural motifs provided by difluorophenyl-containing α-keto acids are crucial for achieving the desired biological activity and pharmacokinetic properties of the final drug substance.

Intermediate in Fine Chemical Synthesis

In the broader context of fine chemical manufacturing, fluorinated phenylacetic acids and their derivatives are important intermediates. google.com They are frequently employed in the synthesis of active pharmaceutical ingredients (APIs) and other high-value chemical products. evonik.commidas-pharma.com The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties, often leading to enhanced metabolic stability and binding affinity. The title compound, this compound, is commercially available as a building block, indicating its utility in the synthesis of a variety of fine chemicals where the 2,4-difluorophenyl moiety is a key structural feature. evonik.commidas-pharma.com

Role in Heterocyclic Compound Synthesis

Heterocyclic compounds, particularly those containing nitrogen, are of immense interest in medicinal chemistry due to their prevalence in natural products and pharmaceuticals. nih.gov The dual reactivity of the α-keto and carboxylic acid groups in this compound makes it an excellent substrate for constructing various heterocyclic rings.

Construction of Nitrogen-Containing Heterocycles

The synthesis of nitrogen-containing heterocycles often relies on condensation and cyclization reactions. The α-keto acid structure of this compound is well-suited for reactions with binucleophilic reagents, such as substituted hydrazines or diamines, to form a variety of heterocyclic systems. For example, condensation with a 1,2-diamine could lead to the formation of quinoxaline (B1680401) derivatives, which are known to exhibit a wide range of biological activities. The reaction typically proceeds via the formation of an initial imine, followed by an intramolecular cyclization and dehydration to yield the final aromatic heterocyclic ring.

Synthesis of Pyrido[4,3-e]pharmaffiliates.comgoogle.comnih.govtriazino[3,2-c]pharmaffiliates.comgoogle.comnih.govthiadiazine 6,6-dioxide Derivatives

A specific and significant application of this compound is in the synthesis of complex, fused heterocyclic systems. Research has demonstrated that a series of novel pyrido[4,3-e] pharmaffiliates.comgoogle.comnih.govtriazino[3,2-c] pharmaffiliates.comgoogle.comnih.govthiadiazine 6,6-dioxides can be synthesized through the reaction of 3-amino-2-(4-thioxo-1,4-dihydropyridin-3-yl-sulfonyl)guanidine with various 2-oxoalkanoic acids in glacial acetic acid. This class of reactions would include this compound to produce the corresponding difluorophenyl-substituted derivative. These complex heterocyclic structures are investigated for their potential as anticancer agents.

Development of Specialized Reagents and Ligands

The unique electronic and structural features of this compound make it a candidate for the development of specialized reagents and ligands for catalysis and materials science. The presence of fluorine atoms can enhance the stability and modify the electronic properties of ligands, which is beneficial in transition metal-catalyzed reactions.

The carboxylic acid and ketone functionalities provide convenient handles for further chemical modification. For instance, the carboxylic acid can be converted into an amide with a chiral amine to create a chiral ligand for asymmetric synthesis. Similarly, the compound can be used to build more complex chelating agents where the ketone and carboxylic acid groups, or their derivatives, coordinate to a metal center. While specific examples of ligands derived directly from this compound are not widely reported, related fluorinated dicarboxylate compounds have been synthesized and studied as inhibitors for certain enzymes by acting as ligands in the enzyme's active site. nih.gov The potential to create novel reagents and ligands from this building block remains an area of interest for synthetic chemists.

Biochemical and Biological Research Perspectives

Enzyme Interaction and Inhibition Studies

The unique chemical structure of 2-(2,4-difluorophenyl)-2-oxoacetic acid, particularly the electrophilic α-keto acid moiety and the difluorinated phenyl ring, makes it a candidate for interaction with various enzymes. Such interactions are foundational to the discovery of new therapeutic agents and biological probes.

Investigation of Proteolytic Activity Inhibition

Proteases, enzymes that catalyze the breakdown of proteins, are crucial in numerous physiological and pathological processes. Their inhibition is a key strategy in the treatment of various diseases. While direct studies on the inhibition of proteolytic activity by this compound are not extensively documented in publicly available literature, the α-keto acid functional group is a known feature in certain classes of protease inhibitors. For instance, α-ketoamides and α-ketohydroxamates have been identified as promising inhibitors of calpain I, a cysteine protease. tandfonline.comnih.gov Cysteine proteases, such as gingipains produced by Porphyromonas gingivalis, are significant targets in the therapy of periodontitis, and their inhibition can mitigate tissue degradation. mdpi.com The electrophilic carbon of the α-keto acid in this compound could potentially interact with the nucleophilic residues, such as cysteine or serine, in the active sites of proteases, leading to reversible or irreversible inhibition.

Exploration of Enzyme Active Site Interactions through Molecular Modeling

Molecular modeling techniques, including molecular docking and quantitative structure-activity relationship (QSAR) studies, are invaluable for predicting and understanding the interactions between a ligand and an enzyme's active site. researchgate.netnih.govnih.gov For compounds like this compound, these computational methods can provide insights into potential binding modes and affinities.

A molecular docking study on novel 2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl dithiocarbamates, which share the 2,4-difluorophenyl moiety, revealed that the inhibition of the fungal enzyme CYP51 involves a coordination bond with the iron of the heme group, as well as interactions with hydrophilic and hydrophobic regions of the active site. nih.gov This suggests that the difluorophenyl group can participate in significant binding interactions.

QSAR studies on other α-keto acid derivatives have highlighted the importance of physicochemical properties such as lipophilicity (LogP), heat of formation, and the energy of the highest occupied molecular orbital (HOMO) in determining inhibitory activity. tandfonline.comnih.gov For instance, in a study of calpain I inhibitors, an increase in LogP was associated with enhanced cellular permeability, while an increased heat of formation and decreased HOMO energy were found to favor better binding and activity. nih.gov Such models can be instrumental in guiding the synthesis of more potent inhibitors based on the this compound scaffold. nih.gov

Table 1: Key Descriptors in QSAR Models for Enzyme Inhibition

| Descriptor | Implication for Inhibitory Activity | Reference |

| LogP | Increased values may enhance cellular permeability. | nih.gov |

| Heat of Formation | Increased values can indicate more stable binding. | nih.gov |

| HOMO Energy | Decreased energy levels may favor better binding. | nih.gov |

This table is generated based on analogous studies of α-keto acid derivatives and provides a conceptual framework for potential QSAR analysis of this compound.

Effects on Specific Metabolic Enzymes (Analogous Studies)

While direct studies on the effect of this compound on metabolic enzymes are limited, research on analogous compounds provides valuable insights. The structurally similar herbicide, 2,4-dichlorophenoxyacetic acid (2,4-D), has been shown to affect the activities of several metabolic enzymes. nih.govresearchgate.net

In a study on mouse liver cells, exposure to 2,4-D resulted in significant increases in the activity of lactate (B86563) dehydrogenase (LDH) and, in some cases, malate (B86768) dehydrogenase (MDH). researchgate.net Another study investigating the effects of 2,4-D on enzymes of glycolysis and the pentose (B10789219) phosphate (B84403) pathway in plants also noted alterations in enzyme activities. nih.gov These findings suggest that compounds with a substituted phenyl ring attached to an acetic acid moiety can interact with and modulate the function of key metabolic enzymes. The specific effects would likely depend on the nature and position of the substituents on the phenyl ring.

Exploration of Biochemical Pathways (In Vitro and In Silico)

Beyond individual enzyme interactions, it is crucial to understand how a compound like this compound might influence broader biochemical pathways.

Interaction with Cellular Processes and Metabolites (Analogous Studies)

The interaction of small molecules with proteins and other cellular components can have wide-ranging effects on cellular physiology. researchgate.netnih.gov Protein-metabolite interactions are now recognized as a critical layer of regulation in cellular metabolism. researchgate.netnih.gov

Analogous studies with 2,4-dichlorophenoxyacetic acid (2,4-D) have demonstrated its ability to interact with cellular components. For example, in vivo studies have shown that 2,4-D can covalently bind to a specific 52 kD protein in rat liver mitochondria, suggesting a potential mechanism for altering mitochondrial function. researchgate.net Such interactions can influence key cellular processes. Given the structural similarities, it is plausible that this compound could also interact with specific cellular proteins, thereby influencing metabolic pathways and cellular signaling. The fluorine atoms on the phenyl ring could modulate these interactions through altered electronic properties and the potential for forming specific halogen bonds.

Table 2: Summary of Analogous Compound Interactions

| Analogous Compound | Interacting System | Observed Effect | Potential Implication for this compound | Reference |

| 2,4-dichlorophenoxyacetic acid (2,4-D) | Mouse liver metabolic enzymes | Increased LDH and MDH activity | Potential to modulate metabolic enzyme activity | researchgate.net |

| 2,4-dichlorophenoxyacetic acid (2,4-D) | Rat liver mitochondria | Covalent binding to a 52 kD protein | Potential for interaction with specific cellular proteins | researchgate.net |

This table summarizes findings from studies on an analogous compound to infer potential areas of biological activity for this compound.

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. For derivatives of this compound, these studies involve the systematic modification of the molecule's structure to identify key chemical features that govern its biological effects.

Design and Synthesis of Derivatives with Modulated Biological Activities

The core structure of this compound provides a versatile scaffold for chemical modification. The primary points for derivatization are the carboxylic acid and the ketone group, allowing for the synthesis of a wide array of amides, esters, and other related compounds. The design of these derivatives is often guided by the goal of enhancing interactions with specific biological targets.

A common synthetic strategy involves the coupling of the carboxylic acid moiety with various amines or alcohols. For instance, in the development of antiviral agents, a series of glyoxamide derivatives were synthesized. nih.gov The synthesis can be achieved by reacting the parent acid with a selected amine in the presence of a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base such as DIPEA (N,N-Diisopropylethylamine). nih.gov This method allows for the introduction of diverse substituted aryl, alkyl, or heterocyclic groups to the amide position, systematically altering the compound's steric and electronic properties.

Similarly, other heterocyclic systems can be incorporated. Researchers have successfully synthesized derivatives containing quinoline-oxadiazole and thiazolotriazole moieties from related starting materials. nih.govrsc.org For example, thiazolotriazoles have been synthesized starting from a related 3-(2,4-dichloro-5-fluorophenyl)-4H-1,2,4-triazole-3-thiol, demonstrating how the core phenyl ring can be incorporated into more complex heterocyclic structures. nih.gov The goal of these synthetic efforts is to explore new chemical space and discover novel biological activities by modifying the molecule to fit the binding pockets of various enzymes or receptors. scispace.com

Correlation of Structural Modifications with Biological Responses

The correlation of specific structural changes with resulting biological activities is the essence of SAR analysis. By comparing the potency of synthesized derivatives, researchers can deduce which molecular features are critical for activity.

In the study of glyoxamide derivatives as anti-hepatitis B virus (HBV) agents, a clear SAR was established. nih.govnih.gov The nature of the substituent on the amide's phenyl ring was found to be crucial for antiviral efficacy. Modifications to this part of the molecule led to significant variations in the 50% effective concentration (EC₅₀), which is the concentration of a drug that gives half-maximal response.

Another study on the antiviral activity of tabamide A and its derivatives against the influenza virus also highlights key structural determinants for activity. mdpi.com Analysis showed that two hydroxyl groups and a specific double bond were important for its anti-influenza effects. mdpi.com The creation of derivatives, such as TA25, which incorporated a benzothiophene (B83047) acid, resulted in a seven-fold increase in antiviral activity compared to the parent compound. mdpi.com This demonstrates how targeted structural modifications can dramatically enhance a molecule's desired biological response. mdpi.com

Table 1: Example of Structure-Activity Relationship for Antiviral Derivatives This table is illustrative, based on findings reported in the literature, such as the enhancement of activity through structural modification.

| Compound | Key Structural Modification | Target Virus | Resulting Activity (EC₅₀) | Source |

| Parent Compound | Core Scaffold | Influenza A | Baseline Activity | mdpi.com |

| Derivative TA23 | Addition of 4-hydroxyphenethylamine | Influenza A | Increased Activity | mdpi.com |

| Derivative TA25 | Introduction of benzothiophene acid | Influenza A | ~7x more potent than parent | mdpi.com |

| GLP-26 | Optimized glyoxamide structure | Hepatitis B | Low nanomolar activity | nih.govnih.gov |

Research into Antimicrobial and Anti-inflammatory Activities of Derivatives

Derivatives incorporating the difluorophenyl motif have been investigated for activities beyond antiviral potential, including antimicrobial and anti-inflammatory effects. The rationale stems from the known biological activities of various halogenated aromatic compounds.

Research into a series of thiazolotriazoles containing a 2,4-dichloro-5-fluorophenyl group showed significant antimicrobial and anti-inflammatory properties. nih.gov Several compounds in this series exhibited good antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, as well as good antifungal activity. nih.gov The same study also reported that specific derivatives displayed excellent anti-inflammatory activity. nih.gov

The anti-inflammatory potential of related structures has also been noted in other contexts. For example, certain antiviral compounds were found to reduce nitric oxide (NO) production in lipopolysaccharide-stimulated macrophage cell lines, a key indicator of anti-inflammatory action. mdpi.com The search for agents with dual antimicrobial and anti-inflammatory activities is a significant area of research, driven by the need to combat infections and the associated inflammation simultaneously. nih.gov

Table 2: Antimicrobial Activity Profile of Selected Phenyl-Containing Thiazolotriazole Derivatives This table represents findings for derivatives containing a closely related 2,4-dichloro-5-fluorophenyl group.

| Compound ID | Antibacterial Activity | Antifungal Activity | Source |

| 8a | Good | - | nih.gov |

| 8c | Good | Good | nih.gov |

| 8d | Good | - | nih.gov |

| 8e | Good | Good | nih.gov |

| 8h | Good | Good | nih.gov |

Investigation of Antiviral Potential of Glyoxamide Derivatives

A significant area of research has focused on the antiviral properties of glyoxamide derivatives derived from this compound, particularly against the hepatitis B virus (HBV). nih.govnih.gov Chronic HBV infection is a major global health issue, and new therapeutic agents are urgently needed. dntb.gov.ua

Through chemical optimization, a series of glyoxamide derivatives were identified that affect HBV nucleocapsid formation and the maintenance of covalently closed circular DNA (cccDNA) at low nanomolar concentrations. nih.govnih.gov The cccDNA is the viral reservoir responsible for the persistence of the infection, making it a critical therapeutic target. dntb.gov.ua

One of the most promising compounds from this research is GLP-26. nih.gov This derivative demonstrated a significant effect on reducing HBV DNA, HBeAg secretion, and cccDNA amplification. nih.govnih.gov The mechanism of these glyoxamide derivatives is believed to involve the modulation of HBV capsid assembly. nih.gov The potent antiviral activity observed in cell-based assays underscores the therapeutic potential of this class of compounds. nih.gov

Table 3: Anti-HBV Activity of Optimized Glyoxamide Derivatives

| Compound | Biological Target/Effect | Key Finding | Source |

| Glyoxamide Series | HBV Nucleocapsid Formation, cccDNA | Affects viral replication at low nanomolar levels. | nih.govnih.gov |

| GLP-26 | HBV DNA, HBeAg, cccDNA | Displays a major effect on viral markers and cccDNA amplification. | nih.govnih.gov |

Unable to Generate Article Due to Lack of Specific Scientific Data

After conducting extensive searches for detailed analytical and characterization data on the chemical compound “this compound,” we regret to inform you that the specific information required to generate the requested article is not available in the public domain or accessible scientific databases.

The user's instructions demanded a thorough, informative, and scientifically accurate article structured around a specific outline, including data tables for various analytical methodologies. This necessitates access to primary research data from studies that have explicitly characterized this compound using the specified techniques.

Our search efforts did not yield the necessary specific data points for the following sections:

Analytical Methodologies and Characterization in Research

Crystallographic Analysis for Structural Elucidation:A search for single-crystal X-ray diffraction data, which is essential for discussing crystallographic parameters such as the crystal system, space group, and unit cell dimensions, did not reveal any published structures for this compound.

Generating an article without this foundational data would require speculation and would not meet the required standards of scientific accuracy and detail. To fulfill the request as outlined, access to proprietary laboratory data or unpublished research would be necessary. Therefore, we are unable to proceed with the creation of the specified article at this time.

Future Research Directions and Emerging Paradigms

Development of Novel Synthetic Strategies for Fluorinated Alpha-Keto Acids

The efficient and selective synthesis of fluorinated α-keto acids is paramount for unlocking their full potential. While classical methods exist, future research will likely focus on developing more sustainable, atom-economical, and scalable strategies. There is a strong demand for new and efficient synthetic methods for versatile fluorine-containing building blocks to advance medicinal chemistry and chemical biology. nih.gov

Key areas of development include:

Advanced Electrophilic Fluorination: Reagents like Selectfluor® have become common for α-fluorination of ketone precursors. scispace.comresearchgate.net Future work could involve the development of new generations of electrophilic N-F reagents with enhanced selectivity and reactivity, potentially tailored for specific substrates like β-keto esters. nih.govorganic-chemistry.orgmdpi.com The goal is to achieve direct and regiospecific fluorofunctionalization of α-carbonyl positions, often without prior activation of the target molecules. organic-chemistry.org

Catalytic and Asymmetric Methods: A significant frontier is the development of metal-catalyzed and organocatalytic approaches to introduce fluorine stereoselectively. nih.gov For instance, chiral metal complexes, such as those involving Titanium/TADDOL, have shown promise in the enantioselective fluorination of β-keto esters, demonstrating that such complexes can promote stereoselective fluorination. nih.gov This is crucial for pharmaceutical applications where specific stereoisomers are often required.

Photocatalytic and Electrochemical Synthesis: These emerging techniques offer green and efficient alternatives to traditional methods. numberanalytics.com Photocatalytic fluorination, which uses light to activate a catalyst, and electrochemical fluorination are areas of active research, promising improved control and sustainability. numberanalytics.comnumberanalytics.com

Flow Chemistry: The implementation of continuous flow processes can enhance safety, improve reaction control, and facilitate scalability for the synthesis of 2-aryl-2-oxo-acetate esters and related compounds. google.com

Table 1: Comparison of Modern Fluorination Strategies

| Synthetic Strategy | Fluorine Source/Reagent | Key Advantages | Emerging Research Focus | Reference |

|---|---|---|---|---|

| Electrophilic Fluorination | Selectfluor®, N-Fluorobenzensulfonimide (NFSI) | Bench-stable, high functional group tolerance, operational simplicity. | Development of next-generation reagents; catalyst-free conditions. | mdpi.comsapub.org |

| Asymmetric Catalysis | Chiral Metal Complexes (e.g., Ti, Cu, Fe), Organocatalysts | Enantioselective C-F bond formation, access to chiral building blocks. | Improving enantiomeric excess (ee) for diverse substrates; novel ligand design. | nih.gov |

| Photocatalysis/Electrochemistry | Simple fluoride (B91410) salts (e.g., KF) | Sustainable, mild reaction conditions, high selectivity. | Improving catalyst efficiency and expanding substrate scope. | numberanalytics.comnumberanalytics.com |

| Direct Fluorination | Molecular Fluorine (F₂) | Direct incorporation of fluorine. | Overcoming challenges of reactivity and selectivity, often requiring specialized equipment. | acs.org |

Advanced Mechanistic Investigations Using State-of-the-Art Techniques

A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. For fluorination reactions involving reagents like Selectfluor®, there remains considerable discussion regarding the precise mechanism, with both polar processes involving an "F+" electrophile and single electron transfer (SET) pathways being proposed. scispace.comsapub.org

Future mechanistic studies will leverage a combination of advanced techniques:

In-situ Spectroscopy: Real-time monitoring of reactions using techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can provide direct evidence of transient intermediates and reaction kinetics. scispace.com For example, ¹⁹F NMR is particularly powerful for tracking the progress of fluorination reactions. scispace.comsapub.org

Computational Chemistry: Density Functional Theory (DFT) and other ab initio calculations are indispensable for mapping potential energy surfaces, characterizing transition states, and elucidating reaction pathways. rsc.org Such computational studies can help distinguish between proposed mechanisms and predict the reactivity of new substrates and reagents.

Kinetic Studies: Detailed kinetic analysis can help determine the rate-determining step and the influence of various reaction parameters, providing critical insights for process optimization.

Elucidating these mechanisms will allow chemists to better control reaction outcomes, improve yields, and enhance selectivity in the synthesis of complex molecules like 2-(2,4-difluorophenyl)-2-oxoacetic acid.

Rational Design of New Bioactive Compounds Based on the this compound Scaffold

The this compound structure is an attractive scaffold for medicinal chemistry. The difluorophenyl group can enhance metabolic stability and binding affinity through favorable interactions with biological targets, while the α-keto acid moiety serves as a versatile anchor for derivatization. nih.govresearchgate.net A molecular scaffold is a core structure from which a variety of derivatives can be built. nih.govossila.com

Future research will focus on:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the scaffold and evaluation of the biological activity of the resulting analogues will be essential. For related glyoxylic acid derivatives, inhibitory potencies have been correlated with parameters like hydrophobicity, highlighting the importance of quantitative SAR. nih.gov New derivatives could be synthesized to explore their potential as inhibitors for enzymes such as glycolic acid oxidase. nih.gov

Bioisosteric Replacement: The α-keto acid group can be replaced with other functionalities, such as oxamic acids or different heterocyclic systems (e.g., oxadiazoles), to modulate pharmacokinetic and pharmacodynamic properties. nih.govnih.govmdpi.com This strategy aims to create novel compounds with improved therapeutic profiles.

Fragment-Based Drug Discovery (FBDD): The scaffold itself can be used as a starting point in FBDD campaigns. By identifying weak-binding fragments that interact with a biological target, more potent leads can be developed by growing or linking these fragments.

Table 2: Guiding Principles for Rational Drug Design

| Design Principle | Description | Application to the Scaffold | Reference |

|---|---|---|---|

| Structure-Activity Relationship (SAR) | Systematically altering the chemical structure to determine which parts are responsible for biological effects. | Modifying substituents on the phenyl ring or derivatizing the carboxylic acid to optimize target binding. | nih.govnih.gov |

| Bioisosteric Replacement | Substituting one functional group with another that has similar physicochemical properties to improve biological activity. | Replacing the α-keto acid with groups like oxamic acids or heterocycles to improve potency or pharmacokinetics. | nih.govnih.gov |

| Fluorine as a Bioactive Modifier | Utilizing fluorine's unique properties (e.g., size, electronegativity) to enhance metabolic stability, binding affinity, and membrane permeability. | The existing difluoro- substitution pattern serves as a key feature for enhancing drug-like properties. | nih.govresearchgate.netnih.gov |

Integration with Cheminformatics and Artificial Intelligence for Predictive Modeling

The intersection of chemistry with data science is creating a new paradigm in molecular discovery and synthesis. mdpi.com Artificial intelligence (AI) and machine learning (ML) are poised to accelerate research involving fluorinated compounds significantly.

Emerging applications include:

Predictive Property Modeling: ML algorithms can be trained on large datasets to predict the physicochemical and biological properties of novel compounds. research.google This can help prioritize synthetic targets and reduce the number of compounds that need to be synthesized and tested. For fluorinated compounds, ML can predict parameters like fluorination strength of reagents or the ionic conductivity of new materials. rsc.orgresearchgate.net

Retrosynthesis Planning: AI tools, particularly transformer-based models, are becoming increasingly adept at planning synthetic routes for complex molecules. nih.gov These models can suggest novel disconnection strategies and predict the necessary reagents and conditions, streamlining the synthetic design process.

Reaction Optimization: Machine learning can analyze data from high-throughput experimentation to build models that predict reaction outcomes and identify optimal conditions, saving time and resources in the lab. labmanager.comskoltech.ru

This data-driven approach allows researchers to move many experiments from the physical lab to a virtual environment, where thousands of possibilities can be explored rapidly. research.google

Exploration of Interdisciplinary Research Avenues

The unique properties of the this compound scaffold make it a candidate for applications beyond traditional medicinal chemistry. Future research should foster collaboration across disciplines.

Potential interdisciplinary avenues include:

Materials Science: Fluorinated organic compounds are integral to the development of advanced materials such as fluoropolymers and liquid crystals. numberanalytics.com The scaffold could be incorporated into larger molecular architectures to create new materials with tailored optical, electronic, or surface properties. The search for novel materials, such as new fluoride-ion conductors for batteries, is an active area of research. researchgate.net

Chemical Biology: Fluorinated amino acids and other probes are powerful tools for studying biological processes. nih.govnih.gov The ¹⁹F nucleus provides a clean spectroscopic handle for NMR studies in complex biological environments. Derivatives of this compound could be developed as molecular probes to investigate enzyme mechanisms or as ¹⁸F-labeled tracers for Positron Emission Tomography (PET) imaging. nih.govnih.gov

Agrochemicals: The introduction of fluorine is a well-established strategy for enhancing the efficacy and stability of pesticides and herbicides. numberanalytics.com The scaffold could serve as a starting point for the discovery of new agrochemicals with improved performance and environmental profiles.

The convergence of synthetic chemistry, computational science, biology, and materials science will be essential to fully exploit the potential of fluorinated building blocks like this compound. nih.gov

Q & A

Q. What are the common synthetic routes for 2-(2,4-difluorophenyl)-2-oxoacetic acid, and what are the optimal reaction conditions?

Answer: The synthesis of fluorinated phenyl-oxoacetic acids typically involves condensation reactions followed by hydrolysis and decarboxylation. For example, analogous compounds like 2-(2-fluorophenyl)-2-oxoacetic acid are synthesized via reaction of fluorobenzoyl chloride with diethyl malonate in the presence of sodium ethoxide, yielding intermediates that are hydrolyzed and decarboxylated to the final product . For this compound, a reported route involves a one-step procedure starting from substituted benzaldehyde derivatives, achieving a 49% yield with light-yellow solid product confirmed by ¹H NMR (δ 8.14–8.08 ppm, m, aromatic protons) . Optimal conditions include controlled pH during hydrolysis and inert atmospheres to minimize side reactions.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Answer: Structural validation relies on spectroscopic techniques:

- ¹H NMR : Key peaks include aromatic protons (δ 8.14–8.08 ppm for 2,4-difluoro substitution) and the oxoacetic acid moiety (δ ~7.0–7.3 ppm for keto-enol tautomerism) .

- HSQC NMR : Correlates ¹H and ¹³C signals to confirm connectivity, as demonstrated for similar oxoacetic acids in DMSO-d₆ .

- Mass Spectrometry : High-resolution MS (HRMS) can verify molecular formula (e.g., C₈H₅F₂O₃, [M + Na]⁺ = 209.03) .

Cross-referencing with literature data and computational tools (e.g., PubChem’s InChI key) ensures accuracy .

Advanced Research Questions

Q. What challenges arise in the crystallization of this compound, and how can they be addressed using software like SHELX?

Answer: Crystallization challenges include polymorphism, solvent selection, and twinning due to the compound’s planar aromatic system and hydrogen-bonding propensity. SHELX programs (e.g., SHELXL) enable robust refinement of high-resolution crystallographic data, even for twinned crystals. For example:

- SHELXL : Refines anisotropic displacement parameters and models disorder in fluorine positions .

- SHELXE : Assists in experimental phasing for poorly diffracting crystals by leveraging Patterson methods .

Best practices involve collecting data at low temperatures (e.g., 100 K) and using synchrotron radiation for weak scatterers like fluorine .

Q. How do fluorination patterns on the phenyl ring influence the compound’s reactivity and biological activity compared to other isomers?

Answer: The 2,4-difluoro substitution enhances electron-withdrawing effects, increasing acidity of the oxoacetic group (pKa ~2.5–3.0) compared to mono-fluoro analogs (pKa ~3.5). This impacts:

- Reactivity : Facilitates nucleophilic aromatic substitution at the 4-position due to para-fluorine activation .

- Biological Activity : The 2,4-difluoro motif improves binding affinity to enzymes like kinases or proteases, as seen in analogs with antiviral or anticancer activity . Comparative studies show 2,4-difluoro derivatives exhibit higher potency than 3-fluoro or 4-fluoro isomers due to optimized steric and electronic interactions .

Q. What methodological approaches are recommended for analyzing contradictory spectroscopic data in derivatives of this compound?

Answer: Contradictions (e.g., unexpected ¹H NMR splitting or IR carbonyl shifts) require:

- Multi-Technique Validation : Combine ¹³C NMR, DEPT-135, and HSQC to resolve overlapping signals .

- Computational Chemistry : Density Functional Theory (DFT) predicts NMR chemical shifts and tautomeric equilibria (e.g., keto vs. enol forms) .

- X-ray Crystallography : Resolves ambiguities in regiochemistry, as seen in structurally related chromen-4-one derivatives .

For irreproducible results, revisit synthetic conditions (e.g., trace metal contamination or moisture) and employ high-purity solvents .

Q. How can researchers optimize the yield of this compound in multi-step syntheses?

Answer: Yield optimization strategies include:

- Stepwise Monitoring : Use TLC or in-situ IR to track intermediate formation (e.g., malonate condensation) .

- Decarboxylation Control : Adjust pH and temperature during hydrolysis (e.g., acetic acid/H₂SO₄ at 80°C for controlled decarboxylation) .

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) may enhance selectivity in aryl coupling steps .

Reported yields for analogous compounds range from 49% (one-step) to 72% (multi-step), emphasizing the need for step-specific optimization .

Q. What are the implications of fluorine’s electronegativity on the compound’s stability under varying pH conditions?

Answer: The 2,4-difluoro substitution increases oxidative stability but reduces hydrolytic stability at alkaline pH (>9.0):

- Acidic Conditions : The oxoacetic group remains protonated, minimizing degradation .

- Basic Conditions : Deprotonation accelerates hydrolysis of the ketone to carboxylic acid derivatives.

Stability studies should use accelerated aging (e.g., 40°C/75% RH) with HPLC monitoring to quantify degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.